2-(difluoromethyl)-5,7-dimethyl-6,8-dinitro-4H-chromen-4-one
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Overview
Description
2-(difluoromethyl)-5,7-dimethyl-6,8-dinitro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of difluoromethyl, dimethyl, and dinitro functional groups attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-5,7-dimethyl-6,8-dinitro-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as chlorodifluoromethane (ClCF₂H) or difluorocarbene precursors, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-5,7-dimethyl-6,8-dinitro-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with different nucleophiles replacing the difluoromethyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-5,7-dimethyl-6,8-dinitro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(difluoromethyl)-5,7-dimethyl-6,8-dinitro-4H-chromen-4-one: can be compared with other chromen-4-one derivatives, such as:
Uniqueness
Properties
Molecular Formula |
C12H8F2N2O6 |
---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-5,7-dimethyl-6,8-dinitrochromen-4-one |
InChI |
InChI=1S/C12H8F2N2O6/c1-4-8-6(17)3-7(12(13)14)22-11(8)10(16(20)21)5(2)9(4)15(18)19/h3,12H,1-2H3 |
InChI Key |
QFDPCJHUNBIJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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